molecular formula C22H18N2O5S B299419 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenoxyphenyl)propanamide

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenoxyphenyl)propanamide

Cat. No. B299419
M. Wt: 422.5 g/mol
InChI Key: CFGJKOFFZRAAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-phenoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIBO or ML604440 and is known to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of DIBO is not fully understood. However, studies have shown that DIBO can inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various cellular processes, including inflammation and cell proliferation. By inhibiting NF-κB, DIBO can prevent the activation of genes that promote inflammation and cancer cell growth.
Biochemical and Physiological Effects
DIBO has been shown to have both biochemical and physiological effects. Biochemically, DIBO can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. Physiologically, DIBO can reduce inflammation and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using DIBO in lab experiments is its specificity for NF-κB inhibition. DIBO does not inhibit other transcription factors, making it a useful tool for studying the role of NF-κB in cellular processes. However, one limitation of using DIBO is its relatively low potency compared to other NF-κB inhibitors.

Future Directions

There are several future directions for research on DIBO. One area of research is the development of more potent NF-κB inhibitors based on the structure of DIBO. Additionally, research could focus on the use of DIBO in combination with other drugs to enhance its anti-cancer properties. Finally, research could explore the potential use of DIBO in the treatment of other inflammatory diseases beyond rheumatoid arthritis.
Conclusion
In conclusion, DIBO is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DIBO have been discussed in this paper.

Synthesis Methods

The synthesis of DIBO involves the reaction of 4-phenoxyphenylboronic acid with 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid in the presence of a palladium catalyst. The resulting product is then subjected to a reaction with propionyl chloride to produce DIBO. The overall synthesis method is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.

Scientific Research Applications

DIBO has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that DIBO has anti-cancer properties and can inhibit the growth of various cancer cell lines. Additionally, DIBO has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C22H18N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

N-(4-phenoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C22H18N2O5S/c25-21(14-15-24-22(26)19-8-4-5-9-20(19)30(24,27)28)23-16-10-12-18(13-11-16)29-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,25)

InChI Key

CFGJKOFFZRAAPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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